Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a versatile chemical compound with a molecular weight of 303.8 g/mol and a purity of at least 95% . This compound is identified by the CAS number 2059967-20-1 . It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of quinoline derivatives, including Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate, can be achieved through various methods. Recent advances in the synthesis of quinolines include green and clean syntheses using alternative reaction methods . These methods include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Catalyst-based synthesis: Using recyclable and reusable catalysts, such as clay or other materials, to promote the reaction.
One-pot reactions: Combining multiple reaction steps into a single process, reducing the need for intermediate purification.
Solvent-free reactions: Conducting reactions without the use of solvents, which is more environmentally friendly.
Ionic liquids: Using ionic liquids as solvents or catalysts to enhance reaction efficiency.
Ultrasound-promoted synthesis: Utilizing ultrasound waves to increase reaction rates and yields.
Photocatalytic synthesis: Employing UV radiation to drive chemical reactions.
Chemical Reactions Analysis
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen-containing functional groups.
Substitution: Utilizing nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate has a wide range of scientific research applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . As a quinoline derivative, it may target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex and leading to cell death . This mechanism is similar to that of fluoroquinolones, which are widely used antibiotics.
Comparison with Similar Compounds
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and fluoroquinolones . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and mechanisms of action. For example:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are valuable in drug research and development.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, leading to cell death.
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing comparative insights with related quinoline derivatives.
This compound possesses a unique chemical structure that influences its biological activity. The presence of the chloro and cyclopropyl groups enhances its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, a study found that quinoline derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's antiviral potential has also been explored, particularly in relation to Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a mouse model, related quinoline compounds displayed promising results in reducing parasitemia levels, suggesting that this compound may exhibit similar effects .
Anticancer Properties
The anticancer activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that quinoline derivatives can act as proteasome inhibitors, leading to apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines at low micromolar concentrations .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound disrupts cellular processes by inhibiting key enzymes or interfering with DNA replication in pathogens and cancer cells. The precise pathways remain an area for further investigation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other quinoline derivatives:
Compound Name | Activity Type | IC50/EC50 (µM) | Reference |
---|---|---|---|
This compound | Antimicrobial | TBD | |
Quinoline Derivative A | Antiviral | <0.03 | |
Quinoline Derivative B | Anticancer | 0.43 | |
Fluoroquinolone C | Antibiotic | 0.27 |
Case Studies
Several case studies illustrate the potential of quinoline derivatives in drug development:
- Study on Trypanosomiasis : A quinoline-based compound showed complete cure in mice infected with T. brucei at doses as low as 10 mg/kg. This highlights the potential for developing effective treatments for HAT using similar compounds .
- Anticancer Efficacy : In vitro assays demonstrated that certain quinolines could induce apoptosis in cancer cell lines at concentrations significantly lower than traditional chemotherapeutics, suggesting a promising avenue for drug development .
Properties
Molecular Formula |
C17H18ClNO2 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO2/c1-3-12-13-8-7-11(18)9-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
UYNDIGBTSQBCNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC |
Origin of Product |
United States |
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